molecular formula C19H27N5 B6438632 N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549062-62-4

N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine

Cat. No. B6438632
CAS RN: 2549062-62-4
M. Wt: 325.5 g/mol
InChI Key: UDWGMTYQFUUYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine (TMPP) is an organic compound belonging to the class of pyrimidines. It is a derivative of piperazine and has a wide range of applications in the field of science and research.

Scientific Research Applications

N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine has a wide range of applications in scientific research, such as in drug development, biochemistry, and molecular biology. It is often used as a ligand in drug discovery and has been used in the development of drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. In addition, this compound has been used in the study of enzyme kinetics, protein-protein interactions, and the structure of proteins.

Advantages and Limitations for Lab Experiments

The advantages of using N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine in laboratory experiments include its high solubility in aqueous solutions, its low toxicity, and its ability to bind to proteins. Its low toxicity makes it safe to use in experiments involving animals. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable in the presence of light and heat, and it can be degraded by certain enzymes.

Future Directions

There are several potential future directions for research related to N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine. These include further studies of its mechanism of action, its effects on various biochemical pathways, and its potential applications in drug development. Additionally, further research could be done to explore its potential as an anti-inflammatory and anti-angiogenic agent, as well as its potential to reduce the levels of certain hormones and inflammatory cytokines. Finally, further research could be done to explore its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine can be synthesized using two different methods. The first method is a condensation reaction between 1-phenylethylpiperazine and N,N,6-trimethylpyrimidin-4-amine. The second method is a reaction between 1-phenylethylpiperazine and 2,4-dichloropyrimidine, followed by a reduction reaction. Both methods produce this compound in high yields and are relatively simple to execute.

properties

IUPAC Name

N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5/c1-15-14-18(22(3)4)21-19(20-15)24-12-10-23(11-13-24)16(2)17-8-6-5-7-9-17/h5-9,14,16H,10-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWGMTYQFUUYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(C)C3=CC=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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